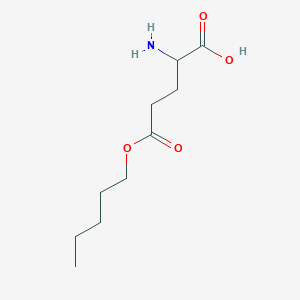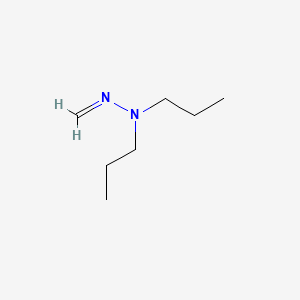
Formaldehyde, dipropylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, dipropylhydrazone is an organic compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.2153 g/mol . It is also known by its IUPAC name, Formaldehyde di-n-propylhydrazone. This compound is a derivative of formaldehyde, where the hydrogen atoms are replaced by dipropylhydrazone groups. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Formaldehyde, dipropylhydrazone can be synthesized through the reaction of formaldehyde with dipropylhydrazine. The reaction typically involves the condensation of formaldehyde with dipropylhydrazine under controlled conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: Formaldehyde, dipropylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazone derivatives.
Substitution: It can undergo substitution reactions where the dipropylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler hydrazone derivatives.
科学研究应用
Formaldehyde, dipropylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: It is used in biochemical studies to investigate the interactions of hydrazone compounds with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用机制
The mechanism of action of formaldehyde, dipropylhydrazone involves its interaction with molecular targets and pathways. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity, gene expression, and signal transduction .
相似化合物的比较
Formaldehyde: A simpler aldehyde with a wide range of applications in industry and research.
Dipropylhydrazine: A related hydrazine compound used in organic synthesis.
Other Hydrazones: Various hydrazone derivatives with similar chemical properties and applications
Uniqueness: Formaldehyde, dipropylhydrazone is unique due to its specific structure, which combines the reactivity of formaldehyde with the stability of the dipropylhydrazone group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
54253-56-4 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC 名称 |
N-(methylideneamino)-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-4-6-9(8-3)7-5-2/h3-7H2,1-2H3 |
InChI 键 |
GFWCHVXFEKXRSY-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)N=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


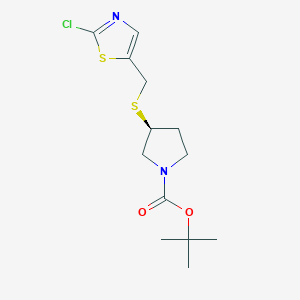

![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)
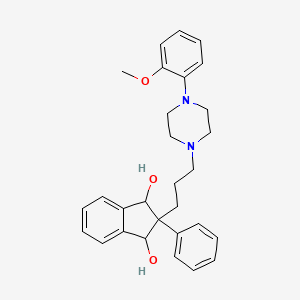
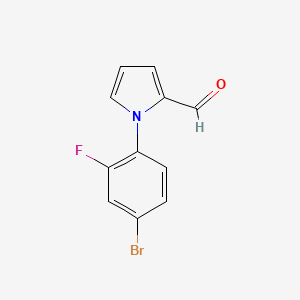
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)

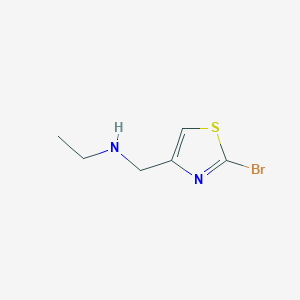
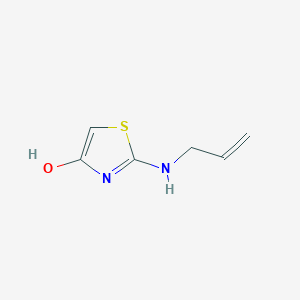
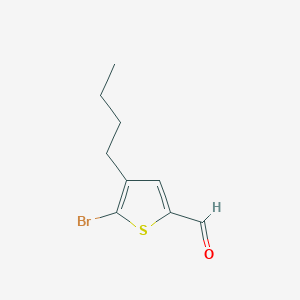
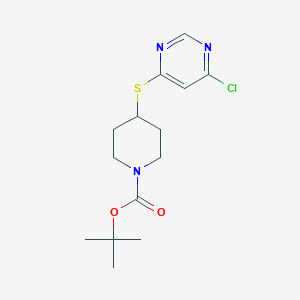
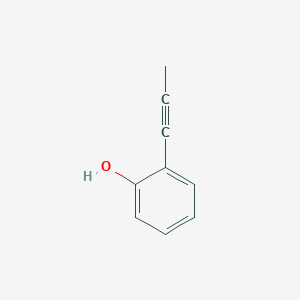
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
